(4,8-dioctoxy-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane;dodecyl 4,6-dibromothieno[2,3-c]thiophene-2-carboxylate
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Overview
Description
The compound (4,8-dioctoxy-2-trimethylstannylthieno2,3-fbenzothiol-6-yl)-trimethylstannane;dodecyl 4,6-dibromothieno[2,3-c]thiophene-2-carboxylate is a complex organotin compound It is characterized by the presence of multiple thiophene and stannane groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,8-dioctoxy-2-trimethylstannylthieno2,3-fbenzothiol-6-yl)-trimethylstannane involves the reaction of 4,8-dioctoxy-2-trimethylstannylthieno2,3-fbenzothiol-6-yl with trimethylstannane under controlled conditions. The reaction typically requires the use of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst to facilitate the formation of the desired product .
The synthesis of dodecyl 4,6-dibromothieno[2,3-c]thiophene-2-carboxylate involves the bromination of thieno[2,3-c]thiophene-2-carboxylate followed by esterification with dodecyl alcohol . This reaction is typically carried out in the presence of a brominating agent, such as N-bromosuccinimide (NBS), and a suitable solvent .
Industrial Production Methods: Industrial production of these compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: (4,8-dioctoxy-2-trimethylstannylthieno2,3-fbenzothiol-6-yl)-trimethylstannane and dodecyl 4,6-dibromothieno[2,3-c]thiophene-2-carboxylate undergo various chemical reactions, including:
- Substitution Reactions : These compounds can undergo nucleophilic substitution reactions due to the presence of bromine and stannane groups.
- Oxidation and Reduction Reactions : The thiophene rings can participate in oxidation and reduction reactions, altering the electronic properties of the compounds .
- Nucleophilic Substitution : Common reagents include nucleophiles such as amines and thiols.
- Oxidation : Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
- Reduction : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced thiophene compounds .
Scientific Research Applications
(4,8-dioctoxy-2-trimethylstannylthieno2,3-fbenzothiol-6-yl)-trimethylstannane and dodecyl 4,6-dibromothieno[2,3-c]thiophene-2-carboxylate have several scientific research applications, including:
- Organic Electronics : These compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
- Material Science : They are utilized in the fabrication of advanced materials with unique electronic and optical properties .
- Medicinal Chemistry : Thiophene derivatives have shown potential in medicinal chemistry for their biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Mechanism of Action
The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. For example, in organic electronics, the compounds interact with the electronic states of the materials, facilitating charge transport and enhancing the performance of electronic devices . In medicinal applications, the thiophene derivatives may interact with biological targets, such as enzymes or receptors, to exert their therapeutic effects .
Comparison with Similar Compounds
Similar Compounds:
- 4,8-Bis(n-octyloxy)-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b’]dithiophene
- Dodecyl 4,6-dibromothieno[2,3-c]thiophene-2-carboxylate
Uniqueness: The uniqueness of (4,8-dioctoxy-2-trimethylstannylthieno2,3-fbenzothiol-6-yl)-trimethylstannane and dodecyl 4,6-dibromothieno[2,3-c]thiophene-2-carboxylate lies in their specific structural features and the presence of multiple functional groups. These characteristics contribute to their distinct electronic and optical properties, making them valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C51H80Br2O4S4Sn2 |
---|---|
Molecular Weight |
1282.7 g/mol |
IUPAC Name |
(4,8-dioctoxy-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane;dodecyl 4,6-dibromothieno[2,3-c]thiophene-2-carboxylate |
InChI |
InChI=1S/C26H36O2S2.C19H26Br2O2S2.6CH3.2Sn/c1-3-5-7-9-11-13-17-27-23-21-15-19-30-26(21)24(22-16-20-29-25(22)23)28-18-14-12-10-8-6-4-2;1-2-3-4-5-6-7-8-9-10-11-12-23-19(22)15-13-14-16(24-15)18(21)25-17(14)20;;;;;;;;/h15-16H,3-14,17-18H2,1-2H3;13H,2-12H2,1H3;6*1H3;; |
InChI Key |
ZYUIDJGWVIEVLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC2=C(SC(=C2S1)Br)Br.CCCCCCCCOC1=C2C=C(SC2=C(C3=C1SC(=C3)[Sn](C)(C)C)OCCCCCCCC)[Sn](C)(C)C |
Related CAS |
1098102-96-5 |
Origin of Product |
United States |
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